2-(2-Aminoethyl)-4-chlorophenol
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Overview
Description
2-(2-Aminoethyl)-4-chlorophenol is an organic compound characterized by the presence of an aminoethyl group attached to a chlorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and chloro groups on the phenol ring can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminoethyl)-4-chlorophenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Aminoethyl)-4-chlorophenol include:
2-Aminoethanol: A related compound with similar chemical properties and applications.
4-Chlorophenol: The parent compound from which this compound is derived.
2-Aminoethyl Diphenylborinate: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to the presence of both an aminoethyl group and a chlorophenol ring, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
836684-86-7 |
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Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,11H,3-4,10H2 |
InChI Key |
XJKYLLSLAYJTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)O |
Origin of Product |
United States |
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